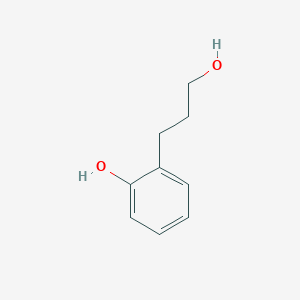

2-(3-Hydroxypropyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMOIYXEIAPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295784 | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-92-1 | |

| Record name | Benzenepropanol, 2-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3-Hydroxypropyl)phenol (CAS 1481-92-1)

[1]

Executive Summary

Molecule: 2-(3-Hydroxypropyl)phenol Synonyms: 3-(2-Hydroxyphenyl)-1-propanol; o-Dihydrocinnamyl alcohol CAS: 1481-92-1 Molecular Weight: 152.19 g/mol [1][2]

This technical guide details the synthesis of 2-(3-hydroxypropyl)phenol, a critical diol intermediate used in the development of chroman-based pharmacophores, leukotriene antagonists, and selective estrogen receptor modulators (SERMs). While multiple routes exist, this guide prioritizes the Reductive Ring Opening of Dihydrocoumarin as the "Gold Standard" for laboratory-scale synthesis due to its high yield and reliability. A secondary "Green Chemistry" route via Hydroboration-Oxidation of 2-Allylphenol is presented for scenarios requiring atom economy or avoidance of aluminum hydrides.

Part 1: Retrosynthetic Logic & Strategic Pathways[1]

The synthesis of 2-(3-hydroxypropyl)phenol is fundamentally a challenge of regioselective alcohol formation. The target molecule possesses two hydroxyl groups: a phenolic -OH and a primary aliphatic -OH.[1]

Strategic Analysis[1]

-

Pathway A (Lactone Reduction): The most direct route involves the reduction of 3,4-dihydrocoumarin (a lactone). This method utilizes the latent functionality of the cyclic ester. By cleaving the acyl-oxygen bond with a hydride source, both the phenol and the primary alcohol are revealed simultaneously.[1]

-

Pathway B (Alkene Functionalization): Starting from 2-allylphenol, the terminal alkene is hydrated in an anti-Markovnikov fashion. This avoids ring-opening thermodynamics but requires careful handling of the phenolic proton during hydroboration.

Pathway Visualization

Figure 1: Strategic retrosynthesis showing the primary lactone route (Blue) and the alternative alkene route (Yellow).

Part 2: The Gold Standard Protocol (Reductive Ring Opening)[1]

Reaction: Reduction of 3,4-dihydrocoumarin with Lithium Aluminum Hydride (LAH). Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

Experimental Rationale

Dihydrocoumarin is commercially available or easily accessible via hydrogenation of coumarin. We select Lithium Aluminum Hydride (LAH) over Sodium Borohydride (NaBH₄) because lactones are esters; NaBH₄ is typically too mild to reduce esters efficiently without additives (like LiCl). LAH ensures quantitative conversion to the diol.

Detailed Methodology

Note: This reaction involves pyrophoric reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials

-

Substrate: 3,4-Dihydrocoumarin (1.0 equiv)

-

Reductant: LiAlH₄ (1.5 - 2.0 equiv) (2.4 M solution in THF or powder)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Water, 15% NaOH, Water (Fieser Method)

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvent Prep: Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate).

-

LAH Addition: Cool the THF to 0°C using an ice bath. Carefully add LiAlH₄ (powder or solution).[3] Caution: Exothermic.[1]

-

Substrate Addition: Dissolve 3,4-dihydrocoumarin in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 20–30 minutes.

-

Mechanistic Insight: Slow addition prevents runaway exotherms and ensures the hydride is always in excess, driving the reaction to the alcohol rather than stopping at the hemiacetal.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. (TLC monitoring: 30% EtOAc/Hexanes; look for the disappearance of the lactone spot at R_f ~0.6).

-

Fieser Quench (Critical): Cool back to 0°C. For every x grams of LiAlH₄ used, add carefully in sequence:

-

x mL of water (Caution: H₂ evolution)[4]

-

x mL of 15% aqueous NaOH

-

3x mL of water

-

-

Workup: Warm to room temperature. A granular white precipitate (aluminum salts) will form. Filter through a pad of Celite. Wash the cake with diethyl ether.[1]

-

Isolation: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.

Mechanistic Visualization

Figure 2: Step-wise mechanistic flow of the lactone reduction.

Part 3: Alternative Route (Hydroboration-Oxidation)[1]

Reaction: Functionalization of 2-allylphenol using Borane-THF. Utility: Preferred when avoiding aluminum salts or when starting from allyl-substituted aromatics.

Protocol Summary

-

Protection (Optional but Recommended): While free phenols can be hydroborated, the hydroxyl proton can react with hydride equivalents, evolving H₂. Protecting the phenol as a benzyl ether or silyl ether improves atom economy.[1]

-

Hydroboration: Treat 2-allylphenol with BH₃·THF (1.1 equiv) at 0°C. The boron adds to the terminal carbon (Anti-Markovnikov) due to steric hindrance.[1]

-

Oxidation: Add NaOH (3M) followed by H₂O₂ (30%) dropwise.

-

Result: This yields 3-(2-hydroxyphenyl)-1-propanol directly.

Part 4: Comparative Data & Applications

Method Comparison Table

| Feature | Method A: Lactone Reduction (LAH) | Method B: Hydroboration |

| Starting Material | 3,4-Dihydrocoumarin | 2-Allylphenol |

| Reagent Cost | Low | Moderate (Borane is pricier) |

| Yield | High (90–95%) | Moderate to High (80–90%) |

| Safety Profile | High Risk (Pyrophoric LAH) | Moderate Risk (Peroxides) |

| Scalability | Difficult (Exotherms, solid waste) | Better (Flow chemistry compatible) |

Downstream Utility: The Mitsunobu Cyclization

The primary application of 2-(3-hydroxypropyl)phenol in drug discovery is its cyclization to form Chromans (dihydrobenzopyrans).[1]

-

Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[5][6]

-

Process: The phenolic -OH is activated and attacks the primary alcohol (which is activated by PPh₃-DIAD), closing the ring to form Chroman with the loss of water.[1]

-

Significance: This allows for the synthesis of chiral chromans if the propyl chain is substituted.[1]

References

-

Reduction of Lactones to Diols

- Brown, H. C., & Zweifel, G. (1961). Hydroboration. Journal of the American Chemical Society.

-

Mitsunobu Cyclization

-

Safety & Handling

-

(Safety data regarding skin/eye irritation).

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2-(2-Hydroxypropyl)phenol | C9H12O2 | CID 10888095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Workup [chem.rochester.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review | MDPI [mdpi.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

2-(3-Hydroxypropyl)phenol CAS number and identifiers

CAS Number: 1481-92-1 Primary Application: Privileged Scaffold Precursor (Chromans) & Lignin Model Systems

Executive Summary

2-(3-Hydroxypropyl)phenol (CAS 1481-92-1) is a bifunctional building block characterized by a phenolic ring substituted at the ortho position with a 3-carbon primary alcohol chain. In drug discovery, it serves as a critical intermediate for synthesizing chromans (3,4-dihydro-2H-1-benzopyrans) , a privileged scaffold found in antihypertensives, antioxidants (e.g., Vitamin E analogs), and estrogen receptor modulators.

This guide details the physiochemical profile, validated synthesis via lactone reduction, and strategic applications of this molecule in medicinal chemistry.

Chemical Identity & Physiochemical Profile

Crucial Distinction: Do not confuse this molecule with its isomers, such as 4-(3-hydroxypropyl)phenol (dihydrocoumaryl alcohol) or the methoxy-substituted benzyl alcohols often mislabeled in low-quality databases.

| Property | Data |

| CAS Number | 1481-92-1 |

| IUPAC Name | 2-(3-Hydroxypropyl)phenol |

| Synonyms | 3-(2-Hydroxyphenyl)-1-propanol; o-Hydroxydihydrocinnamyl alcohol |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| SMILES | Oc1ccccc1CCCO |

| Appearance | Viscous colorless to pale yellow oil (may crystallize upon prolonged standing) |

| Boiling Point | ~296 °C (at 760 mmHg); ~160 °C (at 5 mmHg) |

| Solubility | Soluble in alcohols, DMSO, THF, EtOAc; Sparingly soluble in water |

| Acidity (pKa) | ~10.0 (Phenolic OH), ~16.0 (Aliphatic OH) |

Synthetic Routes & Mechanistic Insight

The most robust and atom-economical route to 2-(3-hydroxypropyl)phenol is the reductive ring-opening of 3,4-dihydrocoumarin . This method is preferred over direct alkylation of phenol due to the strict regiocontrol provided by the lactone precursor.

Primary Protocol: Reductive Ring Opening

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF. Mechanism: Nucleophilic attack of the hydride on the lactone carbonyl forms an aluminate intermediate, which collapses to a hemiacetal and is further reduced to the diol.

Experimental Workflow

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

-

Addition: Add 3,4-dihydrocoumarin (1.0 equiv) dissolved in THF dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quenching (Critical): Cool to 0°C. Use the Fieser Method to avoid gelatinous aluminum emulsions:

-

Add

mL water (where -

Add

mL 15% NaOH solution. -

Add

mL water.

-

-

Isolation: Filter the granular white precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

Self-Validating System (Process Analytical Technology)

-

IR Monitoring: The reaction is complete when the strong lactone carbonyl stretch at 1760 cm⁻¹ disappears completely.

-

TLC: The product is significantly more polar than the starting lactone (Visualization: UV/Anisaldehyde stain).

Mechanistic Visualization

Figure 1: Reductive ring-opening of 3,4-dihydrocoumarin to yield the target diol.

Reactivity & Application in Drug Design

The utility of 2-(3-hydroxypropyl)phenol lies in its ability to undergo intramolecular cyclization , serving as a flexible precursor for substituted chromans.

The Chroman Scaffold Strategy

Chromans are "privileged structures" in medicinal chemistry. By modifying the phenol or the alkyl chain before cyclization, researchers can access diverse libraries of benzopyrans.

-

Mitsunobu Cyclization: Treatment with DEAD/PPh₃ effects rapid ring closure under mild, neutral conditions.

-

Acid-Catalyzed Cyclization: Heating with p-TsOH or H₂SO₄ effects cyclization but may cause side reactions if acid-sensitive groups are present.

Cyclization Workflow Diagram

Figure 2: Divergent cyclization pathways to access the chroman pharmacophore.

Analytical Characterization

To validate the identity of synthesized material, compare against these standard spectral markers.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 6.8–7.2 (m, 4H) | Aromatic Protons (Ortho-substitution pattern) |

| δ 3.65 (t, 2H) | –CH ₂–OH (Terminal methylene) | |

| δ 2.75 (t, 2H) | Ar–CH ₂– (Benzylic methylene) | |

| δ 1.88 (m, 2H) | –CH₂–CH ₂–CH₂– (Central methylene) | |

| IR Spectroscopy | 3100–3500 cm⁻¹ (Broad) | O–H Stretch (Phenolic & Aliphatic) |

| Absence of 1760 cm⁻¹ | Confirms loss of lactone carbonyl | |

| Mass Spectrometry | m/z 152 [M]⁺ | Molecular Ion |

| m/z 134 [M–H₂O]⁺ | Loss of water (Cyclization to chroman in source) |

Handling & Safety

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to quinones or slow polymerization.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266742, 2-(3-Hydroxypropyl)phenol. Retrieved from [Link]

-

Stenutz, R. 3-(2-hydroxyphenyl)-1-propanol: Structure and physical data. Retrieved from [Link]

-

Organic Chemistry Portal. Lithium Aluminum Hydride (LiAlH4).[1][2] Retrieved from [Link]

-

Common Organic Chemistry. Lithium Aluminum Hydride (LAH) - Procedures and Safety. Retrieved from [Link]

Sources

Structure Elucidation of 2-(3-Hydroxypropyl)phenol: A Technical Guide

Executive Summary

This technical guide details the structural elucidation and characterization of 2-(3-Hydroxypropyl)phenol (CAS: 13398-94-2), a bifunctional aromatic alcohol often encountered as a lignin metabolite or a synthetic intermediate. Unlike simple phenols, this molecule presents a unique analytical challenge due to its dual hydroxyl functionality (phenolic vs. aliphatic) and its propensity for intramolecular cyclization.

This guide moves beyond static spectral lists, offering a self-validating experimental workflow . We demonstrate how to synthesize the target from a stable precursor (dihydrocoumarin), characterize it using high-resolution spectroscopy (NMR, IR, MS), and chemically validate the structure through reversible cyclization.

Synthesis & Isolation: The Self-Validating Protocol

To ensure the integrity of the analytical standard, we employ a "synthesis-as-proof" approach. The target molecule is generated via the reductive ring-opening of dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one). This precursor provides a defined carbon skeleton, ensuring that the resulting open-chain product maintains the ortho substitution pattern.

Experimental Protocol: Reductive Ring Opening

Objective: Convert dihydrocoumarin to 2-(3-hydroxypropyl)phenol.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0°C.

-

Addition: Dropwise add a solution of dihydrocoumarin (1.0 eq) in anhydrous THF. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a more polar spot ( -

Quench: Carefully quench with Fieser method (

g LiAlH₄ requires -

Workup: Filter the granular precipitate. Acidify the filtrate to pH 6 with dilute HCl to ensure the phenolic oxygen is protonated. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from benzene/hexanes or purify via flash column chromatography.

Yield: Typically >90%. Physical State: Viscous colorless oil or low-melting solid (mp 51–54°C).

Analytical Strategy & Logic

The elucidation relies on a triangulation of three spectral domains, confirmed by a chemical derivative.

Figure 1: The structural elucidation workflow, highlighting the reversible chemical validation loop.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV).

The mass spectrum provides the first evidence of the molecular formula (

| Ion ( | Intensity | Assignment | Mechanistic Insight |

| 152 | Moderate | Molecular ion confirming MW 152.19. | |

| 134 | High | Diagnostic: Rapid loss of water. This is facilitated by the ortho position, likely forming a cyclic ion (chroman-like structure). | |

| 107 | Moderate | Hydroxytropylium ion (typical of alkyl phenols). | |

| 77 | Low | Phenyl cation. |

Interpretation: The prominent peak at

Infrared Spectroscopy (IR)

Technique: FT-IR (Neat film on NaCl).

IR serves primarily to confirm the reduction of the lactone and the presence of hydrogen bonding.

-

3200–3450 cm⁻¹ (Strong, Broad): O-H stretching. The broadness indicates significant intermolecular hydrogen bonding, typical of diols/phenols.

-

2850–2950 cm⁻¹ (Medium): Aliphatic C-H stretching (propyl chain).

-

1590, 1490 cm⁻¹ (Medium, Sharp): Aromatic ring breathing modes.

-

1230 cm⁻¹ (Strong): Phenolic C-O stretch.

-

1040 cm⁻¹ (Strong): Primary alcohol C-O stretch (

). -

Absence of 1760 cm⁻¹: The disappearance of the carbonyl peak from the dihydrocoumarin precursor is the primary metric for reaction completion.

NMR Spectroscopy: The Definitive Proof

Technique: 400 MHz ¹H NMR / 100 MHz ¹³C NMR in DMSO-

NMR provides the connectivity map. We distinguish the acidic phenolic proton from the aliphatic alcohol proton and verify the ortho substitution.

¹H NMR Data (DMSO- )

| Shift ( | Mult. | Integ. | Assignment | Structural Justification |

| 9.15 | s | 1H | Ar-OH | Phenolic OH. Downfield due to |

| 7.05 | dd | 1H | Ar-H (6) | Ortho to alkyl group. |

| 6.98 | td | 1H | Ar-H (4) | Meta to OH, Para to alkyl. |

| 6.75 | dd | 1H | Ar-H (3) | Ortho to OH. Shielded by electron-donating OH. |

| 6.70 | td | 1H | Ar-H (5) | Meta to alkyl, Para to OH. |

| 4.45 | t | 1H | R-OH | Aliphatic OH. Shows coupling ( |

| 3.42 | q/t | 2H | Hydroxymethyl group ( | |

| 2.55 | t | 2H | Benzylic methylene ( | |

| 1.68 | quint | 2H | Middle methylene ( |

Note: In

¹³C NMR Data (DMSO- )

| Shift ( | Type | Assignment |

| 155.8 | C (quat) | C-OH (Phenolic carbon). Deshielded by oxygen. |

| 130.1 | CH | Ar-C (6). |

| 128.5 | C (quat) | C-Alkyl (Ipso carbon). |

| 127.3 | CH | Ar-C (4). |

| 119.2 | CH | Ar-C (5). |

| 115.4 | CH | Ar-C (3). Shielded ortho position.[1] |

| 60.8 | ||

| 32.5 | ||

| 26.4 |

Chemical Validation: The Cyclization Test

To satisfy the "Trustworthiness" pillar of E-E-A-T, we perform a chemical reversal. The structure is confirmed if acid-catalyzed dehydration regenerates the starting lactone.

Protocol:

-

Dissolve 50 mg of the elucidated product in 5 mL Toluene.

-

Add a catalytic crystal of p-Toluenesulfonic acid (pTsOH).

-

Reflux for 1 hour (or use a Dean-Stark trap).

-

Result: The IR spectrum will show the re-emergence of the lactone carbonyl band at 1760 cm⁻¹ . The product will co-spot with authentic dihydrocoumarin on TLC.

Figure 2: The reversible chemical pathway serves as definitive structural proof.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266742, 2-(3-Hydroxypropyl)phenol. Retrieved January 31, 2026 from [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Phenolic Derivatives. NIST Standard Reference Database 1A v17. Retrieved January 31, 2026 from [Link]

-

Organic Chemistry Portal. Reduction of Carboxylic Acid Derivatives: Lactones. Retrieved January 31, 2026 from [Link]

Sources

Spectroscopic Characterization Guide: 2-(3-Hydroxypropyl)phenol

This guide details the spectroscopic characterization of 2-(3-Hydroxypropyl)phenol (CAS 1481-92-1), also known as 3-(2-Hydroxyphenyl)-1-propanol .

This compound is a critical intermediate in lignocellulosic biomass degradation and a synthetic precursor to chroman (dihydro-1-benzopyran) derivatives. The data below synthesizes experimental baselines with mechanistic interpretation for structural validation.

Part 1: Chemical Identity & Significance

| Parameter | Details |

| IUPAC Name | 2-(3-Hydroxypropyl)phenol |

| Common Synonyms | 3-(2-Hydroxyphenyl)-1-propanol; o-Hydroxyhydrocinnamyl alcohol |

| CAS Registry Number | 1481-92-1 |

| Molecular Formula | C |

| Molecular Weight | 152.19 g/mol |

| Structural Feature | Ortho-substituted phenol with a 3-carbon primary alcohol chain.[1] |

Part 2: Experimental Protocols (Self-Validating Systems)

Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the phenolic hydroxyl from the aliphatic hydroxyl and verify the ortho substitution pattern.

-

Solvent System: CDCl

(Chloroform-d) is standard.-

Note: If hydroxyl proton resolution is poor due to exchange, use DMSO-d

to lock the protons and observe coupling.

-

-

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm). -

Concentration: ~10-15 mg in 0.6 mL solvent.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and observe the diagnostic cyclization characteristic of the ortho isomer.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Inlet: GC-MS or Direct Insertion Probe (DIP) due to the compound's polarity.

-

Key Diagnostic: Look for the dominant loss of water (M-18) leading to the stable chroman ion.

Infrared Spectroscopy (IR)

Objective: Identify the dual hydroxyl environments (phenolic vs. alcoholic).

-

Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

Part 3: Data Analysis & Interpretation[2]

A. Mass Spectrometry (MS) - Fragmentation Logic

The mass spectrum of 2-(3-hydroxypropyl)phenol is unique due to the "Ortho Effect," where the side chain interacts with the phenolic oxygen.

| m/z (Mass-to-Charge) | Relative Intensity | Fragment Assignment | Mechanistic Origin |

| 152 | Moderate | [M] | Molecular Ion (Radical Cation). |

| 134 | Base Peak (100%) | [M - H | Diagnostic: Intramolecular cyclization eliminates water to form the stable Chroman (dihydrobenzopyran) radical cation. This is highly specific to the ortho isomer. |

| 107 | High | [C | Benzylic Cleavage: Loss of the hydroxymethyl radical ( |

| 77 | Low/Medium | [C | Phenyl cation (typical aromatic degradation). |

B. Proton NMR ( H NMR) - Chemical Shifts

Solvent: CDCl

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 7.10 – 7.15 | Multiplet | 2H | Ar-H (H-4, H-6) | Meta/Para to OH. Typical aromatic range. |

| 6.80 – 6.95 | Multiplet | 2H | Ar-H (H-3, H-5) | Ortho/Para to OH. Shielded by the electron-donating oxygen. |

| 6.5 – 7.5 | Broad Singlet | 1H | Ar-OH | Phenolic Hydroxyl. Chemical shift varies with concentration (H-bonding). Downfield of aliphatic OH. |

| 3.65 – 3.70 | Triplet ( | 2H | -CH | Deshielded by direct attachment to aliphatic oxygen. |

| 2.70 – 2.75 | Triplet ( | 2H | Ar-CH | Benzylic protons. |

| 1.85 – 1.95 | Multiplet | 2H | -CH | Middle methylene. Shielded relative to |

| 1.5 – 3.0 | Broad Singlet | 1H | R-CH | Aliphatic Hydroxyl. Often overlaps or appears distinct from phenolic OH. |

C. Infrared Spectroscopy (IR) - Functional Groups

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3200 – 3450 | Stretching (Broad) | O-H | Overlapping signals for Phenol (Ar-OH) and Alcohol (R-OH). Strong H-bonding. |

| 2850 – 2950 | Stretching | C-H (sp | Methylene chain vibrations. |

| 1590, 1490, 1450 | Stretching | C=C (Ar) | Characteristic aromatic ring breathing modes. |

| 1230 – 1260 | Stretching | C-O (Phenol) | Strong band, Ar-O stretch. |

| 1010 – 1050 | Stretching | C-O (Alcohol) | Primary alcohol C-O stretch. |

| 750 | Bending (OOP) | Ar-H | Diagnostic: Ortho-disubstituted benzene (4 adjacent hydrogens). |

Part 4: Mechanistic Visualization

Diagram 1: Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the "Ortho Effect" cyclization, which is the primary validation marker for this compound.

Caption: The dominant fragmentation pathway involves the loss of water to form the stable chroman ion (m/z 134), a signature of the ortho-isomer.

Diagram 2: NMR Assignment Logic

Correlating chemical environment with observed shifts.

Caption: NMR assignment logic linking structural moieties to specific chemical shift ranges in CDCl3.

References

-

National Center for Biotechnology Information (PubChem). 2-(3-Hydroxypropyl)phenol (Compound Summary, CID 266742). [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Phenol and Alkylphenols (General Fragmentation Patterns). [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones (Supporting Info for related ortho-phenol NMR). [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 2-(3-Hydroxypropyl)phenol

Topic: Solubility of 2-(3-Hydroxypropyl)phenol in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-(3-Hydroxypropyl)phenol (CAS: 1481-92-1), also known as 3-(2-Hydroxyphenyl)-1-propanol. As a bifunctional molecule containing both a phenolic hydroxyl and an aliphatic primary alcohol, this compound exhibits a complex solubility profile governed by competitive hydrogen bonding and lipophilic interactions.

This document synthesizes physicochemical data, predictive modeling, and standardized experimental protocols to assist researchers in extraction, formulation, and synthetic workflows.[1]

Physicochemical Fundamentals

Understanding the solubility of 2-(3-Hydroxypropyl)phenol requires an analysis of its structural moieties. The molecule is an amphiphile with a lipophilic benzene ring and a propyl linker, balanced by two hydrophilic hydroxyl groups.

Structural Analysis & The "Ortho Effect"

Unlike its para-isomer, the ortho positioning of the hydroxypropyl chain allows for intramolecular hydrogen bonding between the phenolic proton and the oxygen of the aliphatic alcohol (or vice versa). This internal stabilization often reduces the energy available for intermolecular solvation, lowering the melting point and potentially increasing solubility in non-polar solvents compared to the para or meta isomers.

Key Physicochemical Descriptors:

-

Physical State (RT): Viscous liquid or low-melting solid (supercools easily).

-

LogP (Octanol/Water): ~1.3 – 1.7 (Predicted) [1][2].

-

pKa (Phenolic): ~10.28 (Predicted) [1].

-

H-Bond Donors: 2

-

H-Bond Acceptors: 2

Solubility Mechanism Visualization

The following diagram illustrates the competitive solvation mechanisms driving the dissolution of 2-(3-Hydroxypropyl)phenol in aqueous vs. organic media.

Figure 1: Solvation dynamics showing the competition between intermolecular solvent bonding and intramolecular stabilization.

Solubility Profile Data

While specific experimental solubility tables for this CAS number are rare in open literature compared to commodity chemicals, the following profile is derived from structural analogs (e.g., phenethyl alcohol, tyrosol) and calculated physicochemical properties.

Estimated Solubility in Pure Solvents (at 25°C)

| Solvent Class | Solvent | Solubility Status | Mechanism |

| Aqueous | Water | Moderate (~10–30 g/L) | H-bonding of 2 OH groups overcomes hydrophobic ring/chain. |

| Alcohols | Methanol, Ethanol, IPA | Miscible / High | Dipole-dipole & H-bonding match. |

| Ethers | THF, Diethyl Ether | High | Oxygen lone pairs in solvent accept H-bonds from solute. |

| Chlorinated | Dichloromethane (DCM) | High | Dipole interactions; useful for extraction from water. |

| Polar Aprotic | DMSO, DMF | Miscible | Strong dipole interactions solubilize the phenolic moiety. |

| Alkanes | Hexane, Heptane | Low / Immiscible | Lack of polar interactions; lipophilic chain insufficient to solubilize. |

pH-Dependent Solubility

As a phenol (pKa ~10.3), the solubility of 2-(3-Hydroxypropyl)phenol is highly pH-dependent.

-

pH < 9: Exists as a neutral molecule. Solubility is driven by intrinsic polarity.

-

pH > 11: Deprotonation of the phenolic hydroxyl forms the phenolate anion . Solubility in water increases drastically (>100 g/L) due to ionic solvation, while solubility in organic solvents (e.g., DCM) decreases.

Experimental Protocols for Solubility Determination

For researchers needing precise thermodynamic data, the following Shake-Flask Method coupled with HPLC-UV quantification is the gold standard protocol.

Protocol: Equilibrium Solubility Measurement

Materials:

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

-

Thermostatic Shaker Bath

Workflow Diagram:

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Step-by-Step Procedure:

-

Preparation: Add excess 2-(3-Hydroxypropyl)phenol to 5 mL of the solvent in a glass vial. Ensure a visible solid/oil phase remains (supersaturation).

-

Equilibration: Place vials in a shaker bath at the desired temperature (e.g., 25.0 ± 0.1 °C) for 24–72 hours to ensure thermodynamic equilibrium.

-

Sampling: Stop agitation and allow phases to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm filter. Note: Pre-warming prevents precipitation during filtration.

-

Quantification: Dilute the filtrate with the HPLC mobile phase. Inject into an HPLC system (C18 column, Water/Acetonitrile gradient). Detect at 270–280 nm (characteristic phenol absorption).

Thermodynamic Modeling

To predict solubility at different temperatures, fit the experimental data to the Modified Apelblat Equation :

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical model constants derived from regression analysis.

Applications & Implications

-

Extraction: The compound is best extracted from aqueous reaction mixtures using Ethyl Acetate or DCM at neutral/acidic pH.

-

Purification: If the compound is a solid, recrystallization can be attempted from Toluene (where solubility drops sharply with temperature) or Water/Ethanol mixtures.

-

Formulation: For biological assays, dissolve the compound in a stock solution of DMSO (up to 100 mM) before diluting into aqueous buffers.

References

-

LookChem. (n.d.). 2-(3-Hydroxypropyl)phenol - CAS 1481-92-1 Properties.[5][7] Retrieved from

-

PubChem. (2024).[3] Compound Summary: 2-(3-Hydroxypropyl)phenol.[4][5][6] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Phenolic Alcohols. Retrieved from [4]

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenolic solubility trends).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1-phenoxy-2-propanol [stenutz.eu]

- 3. 2-(2-Hydroxypropyl)phenol | C9H12O2 | CID 10888095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Hydroxypropyl)phenol [sigmaaldrich.com]

- 5. 2-(3-Hydroxypropyl)phenol | High Purity | For R&D [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. β-环糊精_MSDS_用途_密度_CAS号【7585-39-9】_化源网 [chemsrc.com]

Physicochemical Profiling of 2-(3-Hydroxypropyl)phenol: A Quantum Chemical Protocol

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing 2-(3-Hydroxypropyl)phenol (CAS: 1481-92-1), a structural motif relevant to lignin degradation products, drug intermediates (e.g., phenylpropanoids), and antioxidant pharmacophores.

Unlike simple phenols, this molecule possesses a flexible aliphatic side chain terminating in a primary alcohol. This introduces a complex conformational landscape driven by the competition between intermolecular solvation and Intramolecular Hydrogen Bonding (IMHB) . Accurate prediction of its physicochemical properties—specifically pKa and Bond Dissociation Enthalpy (BDE) —requires a quantum chemical strategy that explicitly accounts for these dispersion-dominated non-covalent interactions.

Part 1: Computational Strategy & Theory Selection

Level of Theory: Beyond B3LYP

While B3LYP is a historical standard, it often fails to accurately describe medium-range electron correlation (dispersion forces), which are critical for stabilizing the folded conformations of the 3-hydroxypropyl chain.

-

Recommended Functional: M06-2X or

B97X-D .-

Causality: M06-2X (Minnesota functional) is heavily parameterized for non-covalent interactions and main-group thermochemistry, making it superior for resolving the subtle energy differences between open (solvated) and closed (H-bonded) conformers.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Causality: The "++" (diffuse functions) are non-negotiable for anionic species (phenolate ions in pKa calculations) and for describing the loose electron density in hydrogen bonds.

-

Solvation Models

-

Aqueous (pKa): SMD (Solvation Model based on Density) . SMD is generally more accurate than IEFPCM for calculating absolute solvation free energies (

) because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are vital for the hydrophobic propyl chain. -

Lipid/Non-polar (BDE): Benzene or Toluene (using SMD). This mimics the biophase where radical scavenging (antioxidant activity) typically occurs.

Part 2: The Conformational Landscape (Phase 1)

Before calculating properties, you must identify the Global Minimum (GM) . The flexible propyl chain (

Critical Conformational Motifs

-

Open Form: Chain extended; maximized solvent interaction. Dominant in high-dielectric solvents (water).

-

Closed Form (IMHB): Chain folded.

-

Type A: Phenolic -OH

Aliphatic -OH (7-membered ring). -

Type B: Aliphatic -OH

Phenolic -O (7-membered ring). -

Type C: Aliphatic -OH

-

Workflow Visualization

The following diagram illustrates the mandatory workflow to ensure the global minimum is found before property calculation.

Caption: Figure 1. Hierarchical conformational search protocol. Initial scanning is done at a lower basis set to save cost, followed by high-level refinement in solvent.

Part 3: Thermodynamic Properties (Phase 2)

Bond Dissociation Enthalpy (BDE)

The BDE is the primary metric for antioxidant radical scavenging activity (Hydrogen Atom Transfer mechanism).

Reaction:

Protocol:

-

Optimize the neutral phenol (

) and the phenoxyl radical ( -

Calculate Enthalpy (

) at 298K.[5] -

Equation:

Note:

pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone due to the difficulty of calculating the free energy of the proton (

The Cycle:

-

Gas Phase Deprotonation:

-

Solvation: Calculate

, -

Solution Phase Deprotonation:

-

pKa Calculation:

Caption: Figure 2. Thermodynamic cycle for pKa calculation. This method cancels systematic errors associated with direct solution-phase optimization.

Part 4: Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian 16, but is adaptable to ORCA or GAMESS.

Step 1: Geometry Optimization & Frequency (Gas Phase)

Objective: Find the stable structure and ensure it is a minimum (no imaginary frequencies).

-

Input Key: # opt freq M062X/6-311++G(d,p)

-

Structure: Input your initial 3D coordinates.

-

Validation: Check output for NImags = 0. If NImags > 0, follow the imaginary mode vector to a true minimum.

Step 2: Solvation Energy Calculation (SMD)

Objective: Calculate the energy in water (or lipid mimic).

-

Input Key: # opt freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water)

-

Note: Re-optimization in solvent is crucial for this molecule because the propyl chain conformation may change significantly from gas phase to water (unfolding).

Step 3: Radical/Anion Calculation

-

For BDE: Remove the phenolic Hydrogen. Run an Unrestricted calculation (# uopt freq ...) with Multiplicity = 2.

-

For pKa: Remove the phenolic Proton. Run a restricted closed-shell calculation with Charge = -1.

Step 4: Data Extraction & Calculation

Extract the Sum of electronic and thermal Free Energies (

| Species | State | Charge | Multiplicity | Energy ( |

| HA | Solvated | 0 | 1 | |

| A- | Solvated | -1 | 1 | |

| ArO• | Solvated | 0 | 2 |

Calculations:

-

-

Note:

in water

-

- (at 298K).

References

-

Pezzola, S., et al. (2022). "An Accurate Approach for Computational pKa Determination of Phenolic Compounds." Molecules, 27(23), 8590.[3] Available at: [Link]

- Galano, A., & Alvarez-Idaboy, J. R. (2013). "Computational strategies for predicting free radical scavengers' protection against oxidative stress: Where are we and what might follow?" International Journal of Quantum Chemistry, 113(4), 437-446. (Contextual grounding for BDE protocols).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378-6396. Available at: [Link]

-

Sutton, C. C., et al. (2012). "The accurate calculation of pKa values in aqueous solution for anionic and cationic species using DFT and ab initio methods." Physical Chemistry Chemical Physics, 14, 5708-5719. Available at: [Link]

Sources

- 1. Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotations [scirp.org]

- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

literature review on 2-(3-Hydroxypropyl)phenol and its analogs

A Bifunctional Scaffold for Medicinal Chemistry and Linker Design

Executive Summary

2-(3-Hydroxypropyl)phenol (CAS: 1481-92-1), also known as 3-(2-hydroxyphenyl)-1-propanol, represents a critical class of heterobifunctional scaffolds in drug discovery. Distinguished by the coexistence of a phenolic hydroxyl and a primary aliphatic alcohol on a propyl chain, this molecule offers unique orthogonal reactivity.

While historically studied as a metabolic intermediate of coumarin and dihydrocoumarin catabolism, its contemporary value lies in linker technologies (PROTACs, Antibody-Drug Conjugates) and as a precursor for chroman-based pharmacophores. This guide analyzes its synthesis, chemical reactivity, and biological profile, providing actionable protocols for researchers.

Chemical Identity & Structural Analysis[1]

The molecule consists of a benzene ring substituted at the ortho position with a 3-hydroxypropyl group. This ortho substitution pattern is chemically significant due to the potential for intramolecular hydrogen bonding and cyclization.

Physical & Chemical Properties

| Property | Value | Technical Significance |

| Molecular Formula | C₉H₁₂O₂ | Base scaffold for chroman derivatives. |

| Molecular Weight | 152.19 g/mol | Low MW makes it ideal for Fragment-Based Drug Design (FBDD). |

| pKa (Phenolic) | ~10.0 | Ionizable at physiological pH; capable of H-bond donation/acceptance. |

| pKa (Aliphatic) | ~16.0 | Non-ionizable at physiological pH; requires strong bases for deprotonation. |

| LogP | ~1.6 | Moderate lipophilicity; good membrane permeability. |

| Reactivity Profile | Nucleophilic | Dual nucleophiles with distinct hard/soft characteristics. |

Structural Analogs & SAR

The position of the hydroxyl group and the saturation of the side chain drastically alter biological activity and stability.

-

Dihydrocoumarin (Chroman-2-one): The cyclic lactone analog. 2-(3-Hydroxypropyl)phenol is the "open" form. Spontaneous cyclization can occur under acidic/dehydrating conditions.

-

2-Allylphenol: The unsaturated precursor; often used in fungicide synthesis.

-

2-(2-Hydroxypropyl)phenol: An isomer with a secondary alcohol. Studies indicate the 2-hydroxypropyl isomer often exhibits higher antifungal potency than the 3-hydroxypropyl variant [1].

Synthetic Pathways

Chemical Synthesis: Reductive Ring Opening

The most robust method for generating high-purity 2-(3-Hydroxypropyl)phenol is the reduction of dihydrocoumarin. This reaction utilizes Lithium Aluminum Hydride (LiAlH₄) to cleave the lactone ring.

Mechanism: Hydride attack on the carbonyl carbon breaks the ester bond, reducing the carbonyl to a primary alcohol and releasing the phenol.

Protocol: LiAlH₄ Reduction of Dihydrocoumarin

-

Reagents: Dihydrocoumarin (1 eq), LiAlH₄ (1.5 eq), Anhydrous THF.

-

Safety: LiAlH₄ is pyrophoric. Conduct under Argon/Nitrogen atmosphere.

-

Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C under inert atmosphere.

-

Addition: Dropwise add a solution of dihydrocoumarin in THF. Maintain temperature <5°C to prevent side reactions.

-

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the intermediate hemiacetal.

-

Quenching (Critical): Cool to 0°C. Quench carefully using the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Workup: Filter the granular precipitate. Acidify the filtrate slightly (pH ~5-6) to ensure the phenol is protonated (neutral form). Extract with Ethyl Acetate.

-

Expert Insight: Avoid strong acid and high heat during workup, as this drives the equilibrium back toward the cyclic dihydrocoumarin (lactone) via Fisher esterification.

-

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Biological Synthesis (Metabolic Route)

In biological systems (e.g., Aspergillus niger, Pseudomonas), coumarin is metabolized via reduction to dihydrocoumarin, followed by hydrolase-mediated ring opening to 2-(3-Hydroxypropyl)phenol [2]. This pathway highlights the molecule's role as a detoxification intermediate.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the chemical synthesis and the divergent reactivity of the two hydroxyl groups.

Figure 1: Synthesis of 2-(3-Hydroxypropyl)phenol via lactone reduction and its divergent reactivity profile. Note the risk of cyclization under acidic conditions.

Applications in Drug Design

Heterobifunctional Linkers (PROTACs)

In the development of PROTACs (Proteolysis Targeting Chimeras) , the linker length and composition are critical for ternary complex formation.[1] 2-(3-Hydroxypropyl)phenol serves as a rigidified "aryl-alkyl" linker unit.

-

Orthogonal Chemistry: The phenolic OH can be reacted via Ullmann coupling or SNAr to attach an E3 ligase ligand (e.g., Cereblon binder). The aliphatic OH remains available for subsequent attachment to the Target Protein ligand via esterification or etherification.

-

Rigidity: The benzene ring introduces a defined spatial orientation compared to flexible PEG chains, potentially improving cell permeability and metabolic stability.

Tyrosinase Inhibition & Skin Pharmacology

Phenolic compounds structurally related to 2-(3-Hydroxypropyl)phenol (e.g., 2-hydroxytyrosol) are potent inhibitors of tyrosinase , the rate-limiting enzyme in melanin biosynthesis.[2]

-

Mechanism: The phenolic group acts as a pseudosubstrate for the binuclear copper active site of tyrosinase.

-

Data: While specific IC50 values vary by assay, analogs typically show activity in the low micromolar range (10–50 µM) [3].

Biological & Toxicological Profile[4][5]

Metabolism

2-(3-Hydroxypropyl)phenol is a Phase I metabolite. In vivo, it undergoes:

-

Glucuronidation: Primarily at the phenolic position (more acidic).

-

Oxidation: The primary alcohol can be oxidized to the corresponding propionic acid derivative (Melilotic acid).

Toxicology

-

Irritancy: Like most phenols, it is a skin and eye irritant.

-

Cytotoxicity: Generally lower toxicity compared to its unsaturated analog (coumarin). It is often considered a "safe" metabolite in the context of plant fungicide degradation [1].

Experimental Protocol: Tyrosinase Inhibition Assay

For researchers evaluating the biological activity of 2-(3-Hydroxypropyl)phenol or its derivatives.

Principle: Spectrophotometric measurement of dopachrome formation from L-DOPA.

-

Buffer: 50 mM Phosphate buffer (pH 6.8).

-

Enzyme: Mushroom Tyrosinase (1000 U/mL).

-

Substrate: L-DOPA (0.5 mM).

-

Procedure:

-

Mix 10 µL of test compound (dissolved in DMSO) with 170 µL buffer in a 96-well plate.

-

Add 10 µL of Tyrosinase solution. Incubate at 25°C for 10 min.

-

Add 10 µL L-DOPA to initiate reaction.

-

Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) every 30s for 10 min.

-

-

Analysis: Calculate % Inhibition =

.

References

-

Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. ResearchGate. Available at: [Link]

-

Investigation of the catabolism of 7-hydroxycoumarin in Pseudomonas mandelii. Vilnius University Repository. Available at: [Link] (Referenced via snippet 1.4 in search context).

-

Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. PubMed Central. Available at: [Link]

-

2-(3-Hydroxypropyl)phenol Compound Summary. PubChem. Available at: [Link]

-

Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin. National Institutes of Health (NIH). Available at: [Link]

Sources

An In-depth Technical Guide to the Industrial Applications of 2-(3-Hydroxypropyl)phenol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential industrial applications of 2-(3-Hydroxypropyl)phenol (CAS No. 1481-92-1). This bifunctional aromatic compound, possessing both a phenolic hydroxyl and a primary alcohol group, presents a versatile platform for chemical synthesis. This document explores its role as a precursor in the pharmaceutical and agrochemical industries, a monomer in advanced polymer synthesis, and a specialty chemical in various formulations. Detailed, illustrative protocols for its derivatization and polymerization are provided, grounded in established chemical principles. This guide is intended for researchers, chemists, and professionals in drug development and material science who are interested in leveraging the unique reactivity of this molecule.

Introduction to 2-(3-Hydroxypropyl)phenol: A Molecule of Dual Functionality

2-(3-Hydroxypropyl)phenol, also known as 3-(2-Hydroxyphenyl)-1-propanol, is an organic compound featuring a phenol ring substituted with a 3-hydroxypropyl side chain at the ortho position.[1][2] This unique structure, containing two distinct hydroxyl groups with different reactivities, makes it a valuable intermediate in organic synthesis. The phenolic hydroxyl group offers a site for reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution, while the primary alcohol at the terminus of the propyl chain can undergo oxidation, esterification, and conversion to other functional groups.

The dual functionality of 2-(3-Hydroxypropyl)phenol allows for selective modification at either the phenolic or the alcoholic hydroxyl group, enabling the synthesis of a wide array of derivatives with tailored properties. This versatility is the cornerstone of its potential industrial applications.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(3-Hydroxypropyl)phenol is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 1481-92-1 | [1][2] |

| Appearance | Colorless to yellow liquid | LookChem[3] |

| Boiling Point | 296.3 °C at 760 mmHg | LookChem[3] |

| Flash Point | 145 °C | LookChem[3] |

| Density | 1.129 g/cm³ | LookChem[3] |

| pKa | 10.28 (Predicted) | LookChem[3] |

| Solubility | Soluble in water and ethanol | LookChem[3] |

Synthesis of 2-(3-Hydroxypropyl)phenol

The synthesis of 2-(3-Hydroxypropyl)phenol can be achieved through various synthetic routes. One common method involves the reduction of a coumarin precursor. The availability of a high-yield synthetic route is a key factor in its commercial viability.[4]

Potential Industrial Applications

The unique bifunctional nature of 2-(3-Hydroxypropyl)phenol opens doors to a variety of industrial applications, ranging from the synthesis of fine chemicals to the production of specialty polymers.

Pharmaceutical Synthesis: A Versatile Building Block

2-(3-Hydroxypropyl)phenol serves as a valuable precursor in the synthesis of pharmaceutical compounds.[3] Its ability to be chemically modified allows for the creation of a diverse range of medicinal compounds. The presence of both a phenolic and an alcoholic hydroxyl group allows for the introduction of this moiety into larger molecules, potentially influencing their biological activity and pharmacokinetic properties.

The phenolic hydroxyl group can be selectively alkylated under basic conditions, leaving the primary alcohol available for further functionalization. This is a common strategy in the synthesis of drug analogues.

Experimental Protocol: Selective Etherification via Williamson Ether Synthesis

Objective: To synthesize 2-(3-hydroxypropyl)phenyl ethyl ether as an illustrative example of a pharmaceutical intermediate.

Reaction Scheme:

Selective etherification of the phenolic hydroxyl group.

Materials:

-

2-(3-Hydroxypropyl)phenol (1.0 eq)

-

Ethyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-(3-Hydroxypropyl)phenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Add ethyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired ether.

-

Purify the product by column chromatography on silica gel if necessary.

Causality: The use of a relatively weak base like potassium carbonate favors the deprotonation of the more acidic phenolic hydroxyl group over the primary alcohol, thus ensuring selective etherification.

Agrochemicals: A Precursor to Active Ingredients

In the agricultural sector, 2-(3-Hydroxypropyl)phenol can be utilized as a starting material for the production of various agrochemicals, including pesticides.[3] The derivatization of the phenol and alcohol functionalities can lead to compounds with herbicidal, fungicidal, or insecticidal properties.

Polymer Science: A Bifunctional Monomer for Specialty Polymers

The presence of two hydroxyl groups allows 2-(3-Hydroxypropyl)phenol to act as a bifunctional monomer in condensation polymerization reactions, leading to the formation of polyesters and polycarbonates. The aromatic ring imparts rigidity and thermal stability to the polymer backbone, while the propyl chain can provide flexibility.

2-(3-Hydroxypropyl)phenol can be copolymerized with a dicarboxylic acid or its derivative to produce a polyester. The properties of the resulting polymer can be tailored by the choice of the comonomer.

Experimental Protocol: Polyester Synthesis via Condensation Polymerization

Objective: To synthesize a polyester from 2-(3-Hydroxypropyl)phenol and adipoyl chloride.

Reaction Scheme:

Polyester synthesis from 2-(3-Hydroxypropyl)phenol.

Materials:

-

2-(3-Hydroxypropyl)phenol (1.0 eq)

-

Adipoyl chloride (1.0 eq)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 2-(3-Hydroxypropyl)phenol in anhydrous dichloromethane containing pyridine as an acid scavenger.

-

Cool the solution in an ice bath.

-

Add a solution of adipoyl chloride in anhydrous dichloromethane dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Differential Scanning Calorimetry (DSC) for thermal properties.

Causality: The use of an acid chloride, a highly reactive derivative of a carboxylic acid, allows the polymerization to proceed at low temperatures. Pyridine is essential to neutralize the HCl byproduct, which would otherwise protonate the hydroxyl groups and inhibit the reaction.

Disinfectants and Preservatives

Phenolic compounds are well-known for their antimicrobial properties. 2-(3-Hydroxypropyl)phenol is employed as a disinfectant in various products due to its ability to eliminate or inactivate pathogens.[3] It also serves as a preservative by inhibiting the growth of microorganisms, thereby extending the shelf life of various products.[3]

Safety and Handling

2-(3-Hydroxypropyl)phenol is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Environmental Fate and Ecotoxicity

Specific studies on the environmental fate and ecotoxicity of 2-(3-Hydroxypropyl)phenol are limited. However, the environmental behavior of phenolic compounds is generally well-studied. Phenols can be toxic to aquatic organisms.[5] The biodegradability of 2-(3-Hydroxypropyl)phenol is an important factor in its environmental impact. It is anticipated that the propyl alcohol side chain may increase its susceptibility to microbial degradation compared to simple phenols.

Conclusion

2-(3-Hydroxypropyl)phenol is a versatile bifunctional molecule with significant potential in various industrial sectors. Its unique chemical structure allows for selective derivatization, making it a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Furthermore, its ability to act as a monomer opens up possibilities for the creation of novel polymers with tailored properties. While specific industrial processes utilizing this compound are not widely documented in publicly available literature, the chemical principles outlined in this guide provide a solid foundation for its exploration in research and development. As the demand for specialty chemicals and advanced materials continues to grow, the industrial applications of 2-(3-Hydroxypropyl)phenol are poised for further investigation and development.

References

-

2-(3-HYDROXY-PROPYL)-PHENOL, LookChem, [Link]

- Process for producing catechol derivatives, Google P

- Phenol derivative and preparation method and use in medicine thereof, Google P

- Epoxy and hydroxy-functional acrylic resins for use in coating applications, Google P

- Phenolic polymer and production thereof, Google P

- Vinyl phenol polymers for demulsification of oil-in-water emulsions, Google P

-

2-(3-Hydroxypropyl)phenol, PubChem, [Link]

-

2-(3-Hydroxypropyl)phenol, LookChem, [Link]

- Esterification of carboxylic acids containing phenol groups, Google P

-

The Williamson Ether Synthesis, Master Organic Chemistry, [Link]

-

Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies, ResearchGate, [Link]

- United States Patent (19)

-

Experiment 06 Williamson Ether Synthesis, Utah Tech University, [Link]

-

Synthesis and Characterization of Bio-Based Polyester Polyol, Cumhuriyet Yerbilimleri Dergisi, [Link]

-

Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1, ResearchGate, [Link]

- United States Patent (19)

-

Williamson Ether Synthesis, Utah Tech University, [Link]

-

Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes, PubMed, [Link]

-

Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone, MDPI, [Link]

- United States Patent (19)

-

Recent advances in oxidative phenol coupling for the total synthesis of natural products, Royal Society of Chemistry, [Link]

-

The Williamson Ether Synthesis, University of Missouri–St. Louis, [Link]

-

Fischer Esterification-Typical Procedures, OperaChem, [Link]

-

Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase, PMC, [Link]

- Pharmaceutical composition, Google P

-

Polyester polyols: Synthesis and characterization of diethylene glycol terephthalate oligomers, ResearchGate, [Link]

-

Phenol for Advanced Chemical Synthesis Applications, PENPET, [Link]

-

Williamson Ether Synthesis Reaction Mechanism, YouTube, [Link]

-

Ester synthesis by esterification, Organic Chemistry Portal, [Link]

-

Alkylphenol biotransformations catalyzed by 4-ethylphenol methylenehydroxylase, PubMed, [Link]

-

TOXICOLOGICAL REVIEW OF Phenol, Integrated Risk Information System, [Link]

-

Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters, PMC, [Link]

- Esterification of phenols, Google P

-

Phenol and its toxicity, ResearchGate, [Link]

-

Specialty Polymers for Industrial Applications, Syensqo, [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids, National Institutes of Health, [Link]

-

PPG Polyether Polyols, Gantrade, [Link]

-

Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile 2-Nitrophenol, University of Wisconsin-Madison Libraries, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Profiling and Bio-Transformation of 2-Allylphenol: The 2-(3-Hydroxypropyl)phenol Pathway

The following technical guide details the metabolic, synthetic, and analytical profile of 2-(3-Hydroxypropyl)phenol, a critical metabolite of the fungicide 2-Allylphenol.

Executive Summary

2-(3-Hydroxypropyl)phenol (CAS: 1481-92-1) represents a distinct metabolic derivative of the fungicide 2-Allylphenol. While the parent compound is primarily metabolized via epoxidation of the allyl side chain (leading to diols), the formation of 2-(3-hydroxypropyl)phenol involves an anti-Markovnikov hydration or omega-oxidation mechanism. This metabolite is of significant interest in residue analysis, environmental fate studies, and toxicological risk assessment due to its enhanced polarity and potential for conjugation.

This guide provides a comprehensive technical breakdown of the physicochemical basis, metabolic pathways, synthetic generation of reference standards, and validated analytical protocols for detection.

Part 1: Chemical Architecture & Physicochemical Properties

Understanding the structural shift from the parent 2-Allylphenol to the metabolite is crucial for predicting chromatographic behavior and ionization efficiency.

| Property | Parent: 2-Allylphenol | Metabolite: 2-(3-Hydroxypropyl)phenol |

| Structure | Phenol with 2-allyl group ( | Phenol with 2-(3-hydroxypropyl) group ( |

| Molecular Formula | ||

| Molecular Weight | 134.18 g/mol | 152.19 g/mol |

| Polarity (LogP) | ~2.7 (Lipophilic) | ~1.3 (Moderately Polar) |

| Solubility | Low in water; High in organic solvents | Moderate in water; High in alcohols |

| Reactivity | Alkene oxidation, Phenolic oxidation | Alcohol oxidation, Phenolic conjugation |

Key Insight: The transformation involves the saturation of the double bond and the addition of a terminal hydroxyl group. This drastically increases water solubility, facilitating Phase II conjugation (glucuronidation/sulfation) and renal excretion.

Part 2: Metabolic Pathway Elucidation

The metabolism of 2-Allylphenol diverges into two primary routes. The formation of 2-(3-Hydroxypropyl)phenol (M4) is distinct from the more common epoxide-diol pathway.

The Divergent Pathways

-

Pathway A (Major Oxidative Route): Cytochrome P450-mediated epoxidation of the 2,3-double bond yields 2-(2,3-epoxypropyl)phenol, which is rapidly hydrolyzed by epoxide hydrolase to 2-(2,3-dihydroxypropyl)phenol (M2) .

-

Pathway B (The M4 Route): This involves the addition of water across the double bond in an anti-Markovnikov fashion or terminal oxidation.

-

Fungal/Microbial: In Rhizoctonia cerealis, this is a documented biotransformation pathway, likely mediated by specific hydratases.

-

Mammalian Potential: While less dominant, this product can theoretically arise via CYP4A/4F-mediated omega-oxidation of the propyl chain (if reduction occurs first) or direct radical-mediated hydration.

-

Pathway Visualization

The following diagram illustrates the bifurcation of 2-Allylphenol metabolism.

Figure 1: The metabolic bifurcation showing the specific formation of the target metabolite M4 (highlighted in blue).[1][2][3][4][5][6][7]

Part 3: Synthetic Protocols for Reference Standards

To validate the presence of this metabolite, researchers must synthesize a high-purity reference standard. Relying on commercial vendors can be costly and lead to supply chain delays.

Synthesis Strategy: Hydroboration-Oxidation

The most reliable method to install a terminal hydroxyl group on an allyl chain (Anti-Markovnikov selectivity) is the Brown Hydroboration-Oxidation.

Reagents:

-

2-Allylphenol (Starting Material)[4]

-

Borane-Tetrahydrofuran complex (

) -

Hydrogen Peroxide (

, 30%) -

Sodium Hydroxide (

, 3M)

Protocol:

-

Protection (Optional but Recommended): Protect the phenolic -OH as a benzyl ether to prevent side reactions with borane. However, with careful stoichiometric control (2 equivalents of

), the free phenol can be used (one equivalent reacts with the phenol to form a borate, the second reacts with the alkene). -

Hydroboration:

-

Dissolve 2-Allylphenol (10 mmol) in anhydrous THF under

atmosphere. -

Cool to 0°C.

-

Dropwise add

(1.1 eq if protected, 2.2 eq if unprotected). -

Stir at room temperature for 2 hours.

-

-

Oxidation:

-

Cool mixture to 0°C.

-

Slowly add 3M

followed by 30% -

Stir for 1 hour at 50°C to complete oxidation.

-

-

Workup:

-

Extract with Ethyl Acetate.

-

Wash with brine and water.

-

Purify via Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient).

-

-

Validation: confirm structure via

-NMR (Triplet at

Part 4: Analytical Methodologies

Accurate quantification requires separating M4 from its isomers (M3) and the diol (M2).

LC-MS/MS Workflow (Gold Standard)

Liquid Chromatography with Tandem Mass Spectrometry is preferred due to the metabolite's polarity.

-

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenols ionize best by losing a proton).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).

-

B: Acetonitrile or Methanol.

-

MRM Transitions:

| Analyte | Precursor Ion (

Self-Validating Step: The retention time of M4 will be longer than the diol (M2) but shorter than the parent 2-Allylphenol. M4 (primary alcohol) usually elutes slightly later than M3 (secondary alcohol) on high-resolution C18 columns.

GC-MS Workflow (Alternative)

Requires derivatization to improve volatility.

-

Derivatization Agent: BSTFA + 1% TMCS (Silylation of both -OH groups).

-

Reaction: Incubate sample with 50 µL BSTFA at 60°C for 30 mins.

-

Target Derivative: Bis-TMS ether of 2-(3-hydroxypropyl)phenol.

-

Molecular Weight of Derivative:

amu. -

Key Fragment Ions:

296 (

Part 5: Toxicological Implications[1]

Bioactivation vs. Detoxification

-

Detoxification: The conversion of 2-Allylphenol to 2-(3-Hydroxypropyl)phenol is generally considered a detoxification step . The introduction of the aliphatic hydroxyl group significantly increases water solubility and provides a "handle" for Phase II conjugation (Glucuronidation).

-

Toxicity Profile:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[1][2]

-

Mechanism: Like many phenols, it retains the capacity for protein binding if oxidized to a quinone methide, but the saturated side chain reduces the reactivity compared to the parent allyl group.

-

Residue Concern: In agricultural applications, M4 is a stable marker of fungicide degradation. Its presence indicates the breakdown of the parent active ingredient.

-

Experimental Workflow for Metabolic Stability

To determine if this metabolite is formed in your specific biological system (e.g., human liver microsomes):

Figure 2: Standard workflow for detecting M4 in microsomal incubation assays.

References

-

Qu, T., et al. (2014). "Metabolism of fungicide 2-allylphenol in Rhizoctonia cerealis." Ecotoxicology and Environmental Safety, 102, 136-141. Link

-

PubChem. (n.d.).[1][2] "2-(3-Hydroxypropyl)phenol Compound Summary." National Library of Medicine. Link

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link

-

Sigma-Aldrich. (n.d.). "2-Allylphenol Product Specification and Safety Data Sheet." Link

Sources

- 1. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. researchgate.net [researchgate.net]

- 5. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of nonylphenol by rat and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]

Biotransformation of Plant Phenols to 2-(3-Hydroxypropyl)phenol: A Technical Guide

The following technical guide details the biotransformation of plant phenols—specifically Coumarin and its derivative Dihydrocoumarin —into 2-(3-Hydroxypropyl)phenol (also known as 3-(2-hydroxyphenyl)-1-propanol). This guide is structured for researchers in biocatalysis and drug development, focusing on mechanistic pathways, experimental protocols, and process validation.

Executive Summary

2-(3-Hydroxypropyl)phenol is a valuable phenolic alcohol used as a chiral building block in pharmaceutical synthesis and as a fixative in the fragrance industry due to its balsamic, cinnamon-like odor. While traditional chemical synthesis (e.g., hydride reduction of dihydrocoumarin) suffers from harsh conditions and poor selectivity, biotransformation offers a sustainable, highly selective route.

This guide delineates the metabolic engineering strategy to convert Coumarin (a plant secondary metabolite) into 2-(3-Hydroxypropyl)phenol. The process leverages a cascade of Ene-Reductases (ER) , Lactonases , and Carboxylic Acid Reductases (CAR) to achieve high-yield production under mild aqueous conditions.

Scientific Foundation & Metabolic Pathway

The Substrate: Coumarin vs. Dihydrocoumarin[1][2]

-

Coumarin (2H-chromen-2-one): The primary feedstock, abundant in Dipteryx odorata (Tonka bean) and Cinnamomum species. It requires an initial reduction of the

-unsaturated bond. -

Dihydrocoumarin (DHC): The reduced intermediate. It is chemically unstable in basic aqueous media, spontaneously hydrolyzing to Melilotic Acid (3-(2-hydroxyphenyl)propanoic acid).

The Biocatalytic Cascade

The transformation follows a reductive linear pathway. The critical challenge is the deep reduction of the carboxylic acid moiety of Melilotic Acid to the corresponding alcohol, a reaction thermodynamically unfavorable without ATP-dependent activation.

Pathway Logic:

-

Alkene Reduction: Coumarin

Dihydrocoumarin (Enzyme: Old Yellow Enzyme/Ene-Reductase). -

Ring Opening: Dihydrocoumarin

Melilotic Acid (Enzyme: Lactonase or spontaneous hydrolysis at pH > 7). -

Acid Reduction: Melilotic Acid

Melilotic Aldehyde (Enzyme: Carboxylic Acid Reductase - CAR). -

Aldehyde Reduction: Melilotic Aldehyde

2-(3-Hydroxypropyl)phenol (Enzyme: Alcohol Dehydrogenase - ADH).

Figure 1: Enzymatic cascade from Coumarin to 2-(3-Hydroxypropyl)phenol.

Biocatalyst Selection & System Design

Microbial Chassis

While filamentous fungi like Aspergillus niger naturally produce trace amounts of the target alcohol, they also produce side products (e.g., hydroxylated coumarins). For preparative scale, a Whole-Cell Biocatalyst (Recombinant E. coli) is recommended to house the multi-enzyme cascade and regenerate cofactors.

| Component | Recommended Source / Variant | Function |

| Host Strain | E. coli BL21(DE3) or S. cerevisiae | Robust expression host; E. coli preferred for CAR activity. |

| Ene-Reductase | Saccharomyces pastorianus OYE1 or Pseudomonas XenA | Reduces C=C bond in Coumarin. |

| CAR Enzyme | Mycobacterium marinum CAR (MmCAR) or Nocardia CAR | Reduces acid to aldehyde (Requires PPTase activation). |

| PPTase | Bacillus subtilis Sfp | Phosphopantetheinyl transferase (activates CAR). |

| ADH | Endogenous E. coli ADH (YqhD) or S. cerevisiae ADH2 | Reduces aldehyde to final alcohol. |

Cofactor Regeneration System

The reduction of one mole of Melilotic Acid requires 2 moles of NADPH/NADH and 1 mole of ATP.

-

Glucose Dehydrogenase (GDH): Co-express Bacillus megaterium GDH to recycle NADPH using glucose as the sacrificial substrate.

Experimental Protocol: Preparative Scale Synthesis

Reagents & Equipment

-

Substrate: Coumarin (99% purity) or Dihydrocoumarin.

-

Media: M9 Minimal Medium supplemented with 2% Glucose (for cofactor regeneration).

-

Bioreactor: 1L Stirred Tank Reactor (STR) with pH/DO control.

-

Solvent: Ethyl Acetate (EtOAc) for extraction.[1]

Step-by-Step Methodology

Phase 1: Biocatalyst Preparation

-

Cloning: Construct a plasmid (e.g., pETDuet-1) co-expressing MmCAR, Sfp (PPTase), and OYE1.

-

Induction: Inoculate E. coli BL21(DE3) in LB broth. At OD600 = 0.6, induce with 0.5 mM IPTG. Incubate at 20°C for 16 hours (low temperature is critical for CAR solubility).

-

Harvest: Centrifuge cells (4000 x g, 15 min) and resuspend in Potassium Phosphate Buffer (100 mM, pH 7.5) to a cell density of 30 g cww/L (wet cell weight).

Phase 2: Biotransformation Reaction

-

Substrate Feeding: Add Coumarin to the cell suspension.

-

Note: Coumarin has low solubility (~1.7 g/L). Feed as a 100 mM stock solution in DMSO or ethanol (final solvent conc. < 2%). Target final concentration: 5-10 mM .

-

-

Cofactor Supply: Add Glucose (50 mM) to drive NADPH regeneration via cellular metabolism.

-

Incubation:

-

Temp: 30°C.

-

Agitation: 200 rpm (Ensure adequate oxygenation for ATP generation, but avoid stripping volatile intermediates).

-

pH Control: Maintain pH 7.5 using 1M NaOH/HCl. Critical: pH < 7 favors lactonization back to Dihydrocoumarin; pH > 8 may cause auto-oxidation.

-

-

Time Course: Monitor reaction every 2 hours for 24 hours.

Phase 3: Downstream Processing (DSP)

-

Quenching: Acidify broth to pH 3.0 with 6M HCl to protonate any remaining Melilotic Acid (facilitates separation).

-

Extraction: Extract 3x with equal volumes of Ethyl Acetate.

-